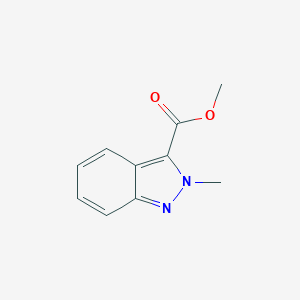

Methyl 2-methyl-2H-indazole-3-carboxylate

概要

説明

Methyl 2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate typically involves the esterification of 2-methyl-2H-indazole-3-carboxylic acid. One common method includes the reaction of indole with bromoacetic acid to form indole-3-acetic acid, which is then esterified to produce 2-methyl-2H-indazole-3-ethyl ester. This ester is subsequently hydrolyzed to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.

化学反応の分析

Types of Reactions: Methyl 2-methyl-2H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Chemistry

Methyl 2-methyl-2H-indazole-3-carboxylate serves as a crucial building block in organic synthesis. It is used to create more complex molecules, facilitating the exploration of new chemical entities and materials.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies suggest effectiveness against various bacterial strains.

- Anticancer Activity: Investigations have shown that it may inhibit cancer cell proliferation through multiple pathways.

Medicine

The compound is being explored for its therapeutic applications:

- Anti-inflammatory Effects: Preliminary studies indicate potential use in developing anti-inflammatory drugs.

- Analgesic Properties: It is investigated for pain relief applications, possibly influencing pain pathways in the body.

Industry

In industrial applications, this compound is utilized in:

- Polymer Production: Used as a monomer or additive to enhance material properties.

- Coatings and Materials: Its unique chemical structure allows for modifications that improve durability and functionality.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development. -

Cancer Cell Proliferation Inhibition:

Research conducted on various cancer cell lines indicated that this compound significantly reduced cell viability, suggesting mechanisms involving apoptosis and cell cycle arrest. -

Drug Development Insights:

Investigations into the anti-inflammatory properties revealed that this compound could inhibit key inflammatory mediators, paving the way for new therapeutic agents.

作用機序

The mechanism of action of Methyl 2-methyl-2H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

- 2-methyl-2H-indazole-3-carboxylic acid

- Methyl 2H-indazole-3-carboxylate

- Ethyl 2-methyl-2H-indazole-3-carboxylate

Comparison: Methyl 2-methyl-2H-indazole-3-carboxylate is unique due to its specific methyl and ester functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

生物活性

Methyl 2-methyl-2H-indazole-3-carboxylate is a compound belonging to the indazole family, characterized by its fused benzene and pyrazole structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.2 g/mol

- CAS Number : 109216-61-7

This compound acts through multiple biochemical pathways. The indazole derivatives are known to interact with various molecular targets, leading to diverse biological effects. The specific mechanisms may include:

- Antimicrobial Activity : Indazole derivatives have shown effectiveness against a range of microorganisms.

- Anticancer Properties : Compounds in this class may induce apoptosis in cancer cells through pathways involving DNA damage and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are responsible for inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacteria and fungi. For instance, certain indazole derivatives have been reported to be more potent than traditional antibiotics like metronidazole against protozoan infections such as giardiasis and amebiasis .

Anticancer Activity

Indazole derivatives have been explored for their anticancer potential. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis. For example, research into related indazole compounds revealed their ability to disrupt cellular processes in cancer cells, leading to cell death .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators .

Case Studies

- Antimicrobial Evaluation : A study focused on a series of indazole derivatives found that compounds similar to this compound exhibited significant activity against Candida albicans and Candida glabrata, with some compounds showing activity lower than one micromolar .

- Anticancer Studies : Another investigation highlighted the potential of indazole derivatives in targeting cancer cells. The study reported that certain derivatives could induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

- Inflammation Studies : A recent study assessed the anti-inflammatory effects of indazoles, demonstrating that selected compounds inhibited COX-2 activity in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary

特性

IUPAC Name |

methyl 2-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLOSGZWYFSRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470144 | |

| Record name | Methyl 2-methylindazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109216-61-7 | |

| Record name | Methyl 2-methyl-2H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109216-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylindazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。